2-(3-Nitrophenyl)pyrrolidine

Descripción general

Descripción

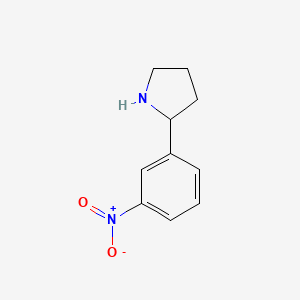

2-(3-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3-nitrophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)pyrrolidine typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine. One common method is the reductive amination process, where 3-nitrobenzaldehyde is first reduced to 3-nitrobenzylamine, which then reacts with pyrrolidine under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) are often used to facilitate the reduction steps efficiently.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: Although less common, the compound can be oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with Pd/C or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

Reduction: 2-(3-Aminophenyl)pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Oxidation: Nitroso derivatives or other oxidized forms.

Aplicaciones Científicas De Investigación

Antioxidant Properties:

Recent studies have demonstrated that derivatives of 2-(3-nitrophenyl)pyrrolidine exhibit significant antioxidant activity. For instance, one derivative recorded an antioxidant capacity approximately 2.5 times greater than standard controls like ascorbic acid and butylated hydroxyanisole . This suggests potential applications in developing supplements or pharmaceuticals aimed at combating oxidative stress.

Antibacterial Activity:

The compound has also been evaluated for its antibacterial properties. A related study synthesized N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus, positioning it as a candidate for narrow-spectrum antibiotic development .

Anti-inflammatory Effects:

Pyrrolidine derivatives have been studied for their anti-inflammatory effects, particularly in inhibiting COX-1 and COX-2 enzymes. This inhibition is crucial in managing conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Therapeutic Uses

Drug Development:

The structural versatility of pyrrolidine rings allows for the modification of substituents to enhance biological activity. For instance, modifications can lead to compounds that selectively target specific receptors involved in metabolic disorders or cancer pathways. The ability to fine-tune the spatial arrangement of substituents on the pyrrolidine ring is crucial for optimizing pharmacological profiles .

Potential in Treating CNS Disorders:

Research indicates that compounds derived from pyrrolidine may have applications in treating central nervous system (CNS) disorders. For example, GlyT1 inhibitors derived from pyrrolidine structures are being explored as potential treatments for schizophrenia by modulating glutamatergic neurotransmission linked to NMDA receptors .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Tajabadi et al. (2021) | Developed a series of pyrrolidine derivatives with varied biological activities including anticancer and antibacterial effects | Potential drug candidates for cancer therapy and antibiotic development |

| Zhang et al. (2020) | Synthesized 4-benzylpyrrolidine-3-carboxylic acid derivatives showing agonistic activity at PPARα and PPARγ | Treatment for type 2 diabetes through modulation of glucose metabolism |

| Hati et al. (2016) | Created spiro[pyrrolidine-3,3′-oxindoles] with dual activity against HDAC2 and PHB2 enzymes | Potential anti-cancer agents targeting epigenetic regulation |

Mecanismo De Acción

The mechanism by which 2-(3-Nitrophenyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring can also enhance the compound’s binding affinity to specific molecular targets, influencing its overall activity.

Comparación Con Compuestos Similares

2-(4-Nitrophenyl)pyrrolidine: Similar structure but with the nitro group in the para position, which can lead to different reactivity and biological activity.

2-(2-Nitrophenyl)pyrrolidine: The ortho position of the nitro group can cause steric hindrance, affecting its chemical behavior.

3-Nitroaniline: Lacks the pyrrolidine ring but shares the nitro-substituted phenyl group, used in different synthetic applications.

Uniqueness: 2-(3-Nitrophenyl)pyrrolidine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of the pyrrolidine ring and the nitro-substituted phenyl group provides a versatile scaffold for developing new compounds with diverse biological and chemical properties.

Actividad Biológica

Overview

2-(3-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring linked to a 3-nitrophenyl group. Its unique structure grants it potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound can be synthesized through various methods, with one common approach being the reductive amination of 3-nitrobenzaldehyde with pyrrolidine. The presence of the nitro group enhances its reactivity, allowing for further chemical modifications that can lead to derivatives with improved biological activities.

Synthetic Route

- Starting Materials : 3-nitrobenzaldehyde and pyrrolidine.

- Method : Reductive amination under acidic conditions.

- Catalysts : Palladium on carbon (Pd/C) is often used for reduction steps.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an ability to inhibit growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The nitro group may undergo bioreduction within tumor cells, forming reactive intermediates that interact with cellular components and trigger cell death .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects.

- Bioreduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological activities compared to the parent compound.

- Cellular Interaction : It may influence cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting bacterial growth.

Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of the compound on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM. Further analysis revealed that the compound induced apoptosis via caspase-3 activation and mitochondrial membrane potential disruption .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Pyrrolidine + 3-Nitrophenyl | Moderate | Significant |

| 2-(4-Nitrophenyl)pyrrolidine | Pyrrolidine + 4-Nitrophenyl | Low | Moderate |

| 2-(2-Nitrophenyl)pyrrolidine | Pyrrolidine + 2-Nitrophenyl | Low | Low |

The positioning of the nitro group significantly influences both antimicrobial and anticancer activities, highlighting the importance of structural modifications in drug design.

Propiedades

IUPAC Name |

2-(3-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKHUTICOQRERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602713 | |

| Record name | 2-(3-Nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852281-23-3 | |

| Record name | 2-(3-Nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.